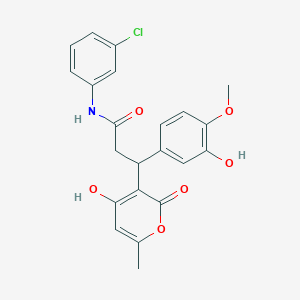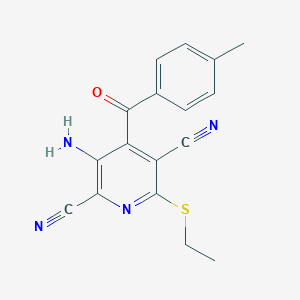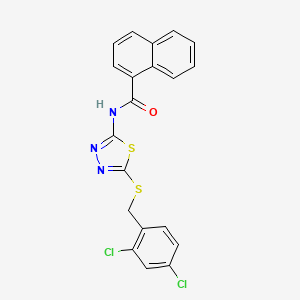![molecular formula C14H23N3O3 B14941747 Ethyl 4-{[2-(dimethylamino)ethyl]carbamoyl}-3,5-dimethyl-1H-pyrrole-2-carboxylate](/img/structure/B14941747.png)
Ethyl 4-{[2-(dimethylamino)ethyl]carbamoyl}-3,5-dimethyl-1H-pyrrole-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 4-{[2-(dimethylamino)ethyl]carbamoyl}-3,5-dimethyl-1H-pyrrole-2-carboxylate is a synthetic organic compound that belongs to the class of pyrrole derivatives Pyrrole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-{[2-(dimethylamino)ethyl]carbamoyl}-3,5-dimethyl-1H-pyrrole-2-carboxylate typically involves the following steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the reaction of ethyl cyanoacetate with acetylacetone in the presence of a base, such as sodium ethoxide.
Introduction of the Carbamoyl Group: The carbamoyl group is introduced by reacting the pyrrole derivative with 2-(dimethylamino)ethyl isocyanate under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 4-{[2-(dimethylamino)ethyl]carbamoyl}-3,5-dimethyl-1H-pyrrole-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the pyrrole ring, using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., bromine) in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated or alkylated pyrrole derivatives.
Wissenschaftliche Forschungsanwendungen
Ethyl 4-{[2-(dimethylamino)ethyl]carbamoyl}-3,5-dimethyl-1H-pyrrole-2-carboxylate has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its antiviral, anticancer, and anti-inflammatory properties.
Biological Research: It is used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.
Industrial Applications: The compound is used as an intermediate in the synthesis of other complex organic molecules.
Wirkmechanismus
The mechanism of action of Ethyl 4-{[2-(dimethylamino)ethyl]carbamoyl}-3,5-dimethyl-1H-pyrrole-2-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific application and the biological system being studied .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethyl 3,5-dimethyl-1H-pyrrole-2-carboxylate: A simpler pyrrole derivative without the carbamoyl group.
N-(2-Dimethylaminoethyl)-3,5-dimethyl-1H-pyrrole-2-carboxamide: A similar compound with an amide group instead of an ester group.
Uniqueness
Ethyl 4-{[2-(dimethylamino)ethyl]carbamoyl}-3,5-dimethyl-1H-pyrrole-2-carboxylate is unique due to the presence of both the carbamoyl and ester functional groups, which enhance its reactivity and potential biological activity. This combination of functional groups allows for a broader range of chemical modifications and applications compared to simpler pyrrole derivatives .
Eigenschaften
Molekularformel |
C14H23N3O3 |
|---|---|
Molekulargewicht |
281.35 g/mol |
IUPAC-Name |
ethyl 4-[2-(dimethylamino)ethylcarbamoyl]-3,5-dimethyl-1H-pyrrole-2-carboxylate |
InChI |
InChI=1S/C14H23N3O3/c1-6-20-14(19)12-9(2)11(10(3)16-12)13(18)15-7-8-17(4)5/h16H,6-8H2,1-5H3,(H,15,18) |
InChI-Schlüssel |
KUSIFNWESKZQKJ-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1=C(C(=C(N1)C)C(=O)NCCN(C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-(4-Methoxyphenyl)-4-methyl[1,2,4]triazolo[4,3-a]quinoxaline](/img/structure/B14941668.png)
![4-(2-fluorophenyl)-3-(furan-2-yl)-5-[2-(5-methoxy-1H-indol-3-yl)ethyl]-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B14941687.png)
![3-Cyclopropyl-6-(2,3-dimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B14941690.png)

![7-[(E)-2-(dimethylamino)ethenyl]-3-phenylpyrazolo[1,5-a]pyrimidine-6-carbonitrile](/img/structure/B14941697.png)


![N-cyclohexyl-2-[(6-methyl-7-oxo-7,8-dihydro[1,2,4]triazolo[4,3-b][1,2,4]triazin-3-yl)sulfanyl]acetamide](/img/structure/B14941719.png)
![N-{[4-(Trifluoromethyl)phenyl]methyl}but-2-ynamide](/img/structure/B14941723.png)
![1-[2,2-dimethyl-4-{[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}quinolin-1(2H)-yl]ethanone](/img/structure/B14941755.png)
![1-[2-(5-methoxy-1H-indol-3-yl)ethyl]-2,6-dimethyl-5-phenylpyrimidin-4(1H)-one](/img/structure/B14941767.png)
![3-(4-hydroxy-2-oxo-2H-chromen-3-yl)-N-[2-(4-hydroxyphenyl)ethyl]-3-(7-methoxy-1,3-benzodioxol-5-yl)propanamide](/img/structure/B14941772.png)

![6-chloro-3-fluoro-N-[(4-fluorophenyl)methyl]imidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B14941777.png)
